
2-Fluoro-6-(pentan-3-yloxy)aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest in the papers provided. For instance, the synthesis of fluorine-containing pentasubstituted pyridine derivatives is described, involving intermolecular cyclization and subsequent intramolecular skeletal transformation . Another paper details the synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine using radical fluorination . Additionally, the preparation of 1-fluoro-4,4-di-hydroxymethyl-pentane and its dicarbamate derivative is outlined, starting from methylmalonic ester and involving classical alkylation and reduction steps . These methods highlight the importance of fluorine in medicinal chemistry and the various strategies employed to incorporate fluorine into organic molecules.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is crucial for their reactivity and properties. The papers do not directly analyze the structure of "2-Fluoro-6-(pentan-3-yloxy)aniline," but they do provide examples of how the presence of fluorine atoms can influence the molecular framework of organic compounds. For instance, the presence of a trifluoromethyl group in anilines is used as a novel synthon for the synthesis of isoxazoles and triazines, indicating the role of fluorine in facilitating certain cyclization reactions .
Chemical Reactions Analysis
The chemical reactivity of fluorinated compounds is diverse, as shown in the papers. The anionic activation of a trifluoromethyl group in anilines leads to the formation of isoxazoles and triazines, demonstrating the reactivity of fluorine-containing intermediates under basic conditions . The intermolecular cyclization and intramolecular transformations described in the synthesis of pyridine derivatives also showcase the complex reactions that fluorinated compounds can undergo .
Physical and Chemical Properties Analysis
While the papers do not provide specific data on the physical and chemical properties of "2-Fluoro-6-(pentan-3-yloxy)aniline," they do illustrate the significance of fluorine in altering the properties of organic molecules. The introduction of fluorine can affect the molecule's stability, reactivity, and potential biological activity, which is why it is often used in the design of pharmaceuticals and materials .
Applications De Recherche Scientifique
Docking and QSAR Studies in Kinase Inhibitors
Research involving compounds similar to 2-Fluoro-6-(pentan-3-yloxy)aniline, such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, has been conducted in the field of kinase inhibition. Docking studies and quantitative structure–activity relationship (QSAR) methods have been used to understand the molecular features contributing to high inhibitory activity of these compounds. This research is pivotal in the design of new drugs targeting c-Met kinase, a receptor tyrosine kinase implicated in various cancers (Caballero et al., 2011).
Synthesis and Applications in Fluoro-Substituted Anilines
Fluoro-substituted anilines, which are closely related to 2-Fluoro-6-(pentan-3-yloxy)aniline, have been widely studied for their synthetic applications. Research shows that anilines substituted with trifluoromethyl groups can be utilized in the synthesis of isoxazoles and triazines, highlighting their significance in the creation of diverse organic compounds (Strekowski et al., 1995).
Development of New Fluorinated Antibacterial Agents
The synthesis of new fluorinated compounds with broad-spectrum antibacterial activities is an area of significant interest. Compounds like 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxy lic acid, derived from 4-fluoro-3-(1H-pyrrol-1-yl)aniline, demonstrate the potential of fluoro-substituted anilines in developing potent antibacterial agents (Stefancich et al., 1985).
Vibrational Spectroscopy and Optical Investigations
The study of fluoro-substituted anilines has extended to vibrational spectroscopy and optical investigations. For instance, research on monofluoroaniline isomers, which are structurally similar to 2-Fluoro-6-(pentan-3-yloxy)aniline, has provided insights into their interactions with the aromatic ring, influencing the development of optical devices and materials (Wojciechowski et al., 2011).
Propriétés
IUPAC Name |
2-fluoro-6-pentan-3-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-3-8(4-2)14-10-7-5-6-9(12)11(10)13/h5-8H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBLFUTYTUMTJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1=C(C(=CC=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284173 | |
| Record name | 2-(1-Ethylpropoxy)-6-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1233955-81-1 | |
| Record name | 2-(1-Ethylpropoxy)-6-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Ethylpropoxy)-6-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



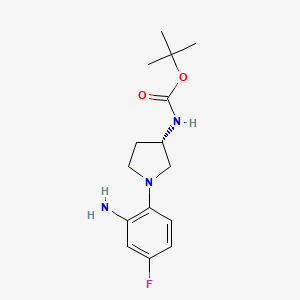
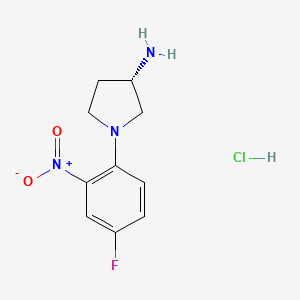
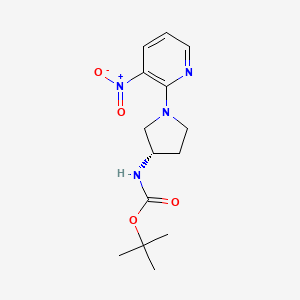

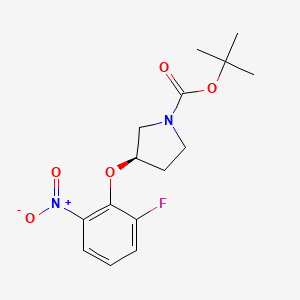
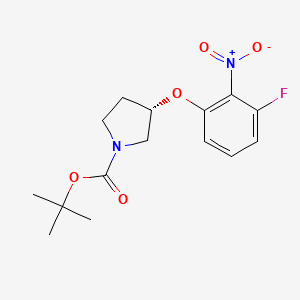
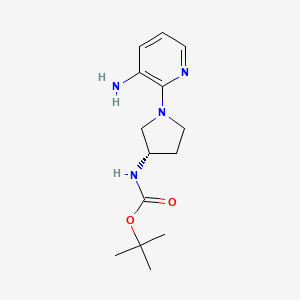
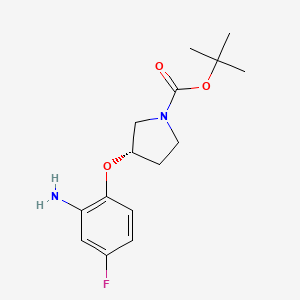
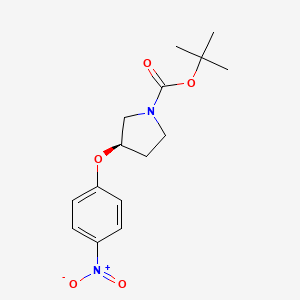
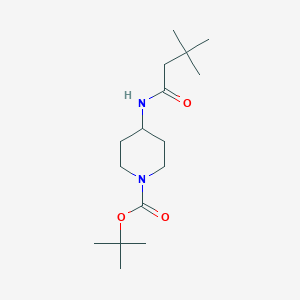

![5-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline](/img/structure/B3027087.png)
![tert-Butyl 4-[(piperidine-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B3027091.png)
![tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027092.png)